Comparative Molecular Weight and Physicochemical Profile vs. Piperazine Analog
1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole (C₉H₁₅N₃, MW 165.24 g/mol) exhibits a significantly lower molecular weight and reduced hydrogen-bonding capacity compared to the structurally similar piperazine analog 1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine (C₁₀H₂₃Cl₂N₃, MW 256.22 g/mol) . The target compound possesses one hydrogen bond donor (pyrrolidine NH) and three hydrogen bond acceptors (pyrazole N atoms and pyrrolidine N), whereas the piperazine analog, in its dihydrochloride salt form, introduces additional protonated nitrogen atoms and chloride counterions, drastically altering its solubility and crystallization behavior . This difference in molecular weight and heteroatom count directly impacts synthetic utility, as the target compound provides a more compact, less polar scaffold for further derivatization.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 165.24 g/mol |
| Comparator Or Baseline | 1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine dihydrochloride (CAS 1219957-83-1): 256.22 g/mol |
| Quantified Difference | 55.1% higher molecular weight for the piperazine analog |
| Conditions | Calculated from molecular formula (C₉H₁₅N₃ vs. C₁₀H₂₃Cl₂N₃) |
Why This Matters
Lower molecular weight and reduced polar surface area correlate with improved passive membrane permeability and reduced metabolic burden, critical for early-stage drug discovery screening.
